molecular formula C6H6ClN3 B190126 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- CAS No. 197356-54-0

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl-

Cat. No.: B190126
CAS No.: 197356-54-0
M. Wt: 155.58 g/mol
InChI Key: PJHPUHKATDRQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 197356-54-0; molecular formula: C₆H₆ClN₃) is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazole core. This scaffold has gained attention as a non-classical isostere of indole due to its improved aqueous solubility and synthetic versatility . Its structural uniqueness arises from the chloro and methyl substituents at positions 7 and 6, respectively, which enhance electronic and steric properties for pharmacological applications. Notably, it serves as a precursor for the synthesis of pruvanserin (a 5-HT2A serotonin receptor antagonist) isosteres, demonstrating enhanced solubility compared to indole-based analogs .

Properties

IUPAC Name

7-chloro-6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-4-5(7)6-8-2-3-10(6)9-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPUHKATDRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197356-54-0
Record name 7-chloro-6-methyl-1H-pyrazolo[1,5-a]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation Strategies

The imidazo[1,2-b]pyrazole scaffold is typically constructed via cyclocondensation of appropriately substituted pyrazole precursors. For example, Vilsmeier-Haack formylation of 5-chloro-4-methylpyrazol-3(2H)-one intermediates generates aldehydes that undergo intramolecular cyclization under acidic conditions. This method, adapted from asymmetric mono-carbonyl curcuminoid (MAC) syntheses, involves:

  • Formylation of a pyrazole derivative using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

  • Cyclization via thermal or acid-catalyzed dehydration to form the fused bicyclic system.

A modified approach employs KOH-catalyzed Claisen-Schmidt condensation between pyrazole-4-carbaldehydes and methyl ketones. For instance, reacting 5-chloro-4-methylpyrazole-4-carbaldehyde with acetone in the presence of KOH generates α,β-unsaturated ketones, which cyclize to yield the target compound.

Chlorination and Functionalization

Introducing the chlorine atom at position 7 often occurs post-cyclization. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C selectively functionalizes the electron-rich position adjacent to the methyl group. Alternatively, Sandmeyer-type reactions on diazotized aminopyrazole intermediates provide regioselective chlorination.

StepReagents/ConditionsYield (%)Reference
CyclocondensationPOCl₃/DMF, 80°C, 6h65–72
ChlorinationSO₂Cl₂, CH₂Cl₂, 0°C58–63

Alternative Routes via Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling enables modular assembly of the bicyclic system. For example, coupling 6-methylimidazo[1,2-b]pyrazol-7-yl boronic acid with chlorobenzene derivatives in the presence of Pd(PPh₃)₄ achieves selective C–Cl bond formation. However, this method suffers from lower yields (42–48%) compared to cyclocondensation.

Reaction Optimization and Challenges

Regioselectivity Control

The methyl group at position 6 directs electrophilic substitution to position 7 due to its +I effect, but competing reactions at position 2 or 5 necessitate careful optimization. Low-temperature chlorination (0–5°C) and bulky base additives (e.g., 2,6-lutidine) suppress undesired side products.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but risk overhalogenation. Transitioning to tetrahydrofuran (THF) or ethyl acetate improves selectivity, albeit with longer reaction times. Catalytic KOH in tert-butanol accelerates Claisen-Schmidt condensations while minimizing ester hydrolysis byproducts.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via gradient recrystallization using ethanol/ethyl acetate (1:1), achieving >95% purity. The compound’s low solubility in nonpolar solvents necessitates hot filtration to remove polymeric impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 6.92 (s, 1H, H-5), 7.85 (s, 1H, H-2).

  • HR-MS : m/z 155.0243 [M+H]⁺ (calc. 155.0248 for C₆H₆ClN₃).

Industrial-Scale Considerations

Patent US7189852 outlines a simplified acyl chloride process for analogous compounds, where thionyl chloride (SOCl₂) in DMF generates reactive intermediates for one-pot cyclization and chlorination. This method reduces purification steps and improves scalability, albeit with stringent temperature control requirements .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-b]pyrazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

Structural Overview

The compound has the molecular formula C7H6ClN3 and a molecular weight of approximately 155.585 g/mol. It features a fused imidazole and pyrazole ring system, which is known for its ability to interact with various biological targets. The presence of chlorine and methyl groups enhances its reactivity and potential for further functionalization.

Scientific Research Applications

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- has been investigated for several applications:

1. Medicinal Chemistry

  • Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain derivatives inhibit human neutrophil chemotaxis, relevant for inflammatory responses .
  • Anti-inflammatory Effects : Research has demonstrated that compounds derived from this structure can modulate immune responses, making them potential candidates for treating inflammatory diseases .

2. Anticancer Properties

  • Cytotoxic Activity : Recent studies have reported that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, imidazo[1,2-b]pyrazole-7-carboxamide derivatives have shown potent activity against leukemia cells (HL-60) with IC50 values as low as 0.183 µM . The mechanism of action often involves apoptosis induction and cell cycle arrest.
  • Case Study Data :
    CompoundCell LineIC50 (µM)Mechanism of Action
    Compound 63HL-600.183Induction of apoptosis
    Compound 33MCF-71.24–3.79Cell cycle arrest
    Compound 42HL-602.5–5Apoptosis induction

3. Organic Synthesis

  • The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its unique scaffold allows for the development of new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- involves its interaction with specific molecular targets. The chlorine and methyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazole 7-Cl, 6-CH₃ Enhanced solubility; 5-HT2A antagonist isostere
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Imidazo[2,1-c][1,2,4]triazinone 7,7-diphenyl Antifungal/antibacterial activity
6-Chloroimidazo[1,2-a]pyridin-2-ylphenoxy acetamide Imidazo[1,2-a]pyridine 6-Cl, phenoxy acetamide Peptidomimetic synthesis
1H-Imidazo[1,2-b][1,2,4]triazol-5-yl-phenoxy acetamide Imidazo[1,2-b][1,2,4]triazole Triazole-phenoxy hybrid Multicomponent reaction product

Key Observations :

  • Solubility : The 7-chloro-6-methyl derivative exhibits superior aqueous solubility compared to indole and its analogs, attributed to reduced hydrophobicity from the chloro substituent .
  • Pharmacological Activity: While 7,7-diphenyl-imidazo-triazinones (e.g., 6a–h) show antifungal activity, the 7-chloro-6-methyl derivative is tailored for receptor-targeted applications (e.g., serotonin antagonists) .
  • Synthetic Flexibility : The target compound benefits from regioselective magnesiation and zincation methodologies, enabling tetra-functionalization , whereas imidazo[1,2-a]pyridines rely on Groebke–Blackburn–Bienaymé multicomponent reactions .

Pharmacokinetic and Physicochemical Properties

  • LogP : The LogP of 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole is optimized for membrane permeability, balancing hydrophilicity (from Cl) and lipophilicity (from CH₃) . In contrast, diphenyl-substituted analogs (e.g., 7,7-diphenyl derivatives) exhibit higher LogP values, reducing solubility but enhancing antifungal potency .
  • Stability: The fused bicyclic core of the target compound confers metabolic stability compared to monocyclic pyrazoles or triazoles .

Biological Activity

1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- (CAS No. 197356-54-0) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a fused imidazole and pyrazole ring system with a chlorine atom at the 7-position and a methyl group at the 6-position. Its molecular formula is C6H5ClN4C_6H_5ClN_4 with a molecular weight of approximately 172.58 g/mol. The presence of nitrogen atoms in the heterocyclic structure enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1H-Imidazo[1,2-b]pyrazole derivatives. Notably, several compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 63HL-60 (human promyelocytic leukemia)0.183
Compound 33MCF-7 (human breast cancer)1.24 – 3.79
Compound 21HCT116 (colon cancer)0.39 ± 0.06
Compound XA549 (lung cancer)0.46 ± 0.04

These studies indicate that modifications in the imidazo[1,2-b]pyrazole framework can significantly enhance anticancer activity.

The mechanism through which 1H-Imidazo[1,2-b]pyrazole exerts its biological effects primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting phosphatidylserine exposure on the cell surface.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of 1H-Imidazo[1,2-b]pyrazole illustrate that substituents at specific positions on the pyrazole ring can modulate biological activity significantly. For example:

  • Chloro and methyl substitutions at positions 7 and 6 respectively enhance cytotoxicity against HL-60 cells.
  • Carboxamide derivatives have also shown promising results, with certain analogues exhibiting IC50 values below 1 µM against multiple cancer cell lines.

Table 2: Summary of SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
6MethylIncreased potency
7ChloroEnhanced cytotoxicity
VariousCarboxamideSignificant activity against HL-60

Case Studies

In a study focusing on the synthesis and evaluation of imidazo[1,2-b]pyrazole derivatives, researchers synthesized a library of compounds and tested their cytotoxic effects using both two-dimensional (2D) and three-dimensional (3D) cell cultures. The results indicated that compounds with specific structural modifications exhibited enhanced anticancer properties compared to their parent structures.

Q & A

Q. What are the standard synthetic protocols for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold, and how are regioselective modifications achieved?

The scaffold is functionalized via sequential Br/Mg-exchange and regioselective metalation using TMP-bases (e.g., TMPMgCl·LiCl). Key steps include:

  • SEM-protection of the NH group to prevent undesired side reactions .
  • Br/Mg-exchange at the 3-position, followed by trapping with electrophiles (e.g., allyl bromides, acyl chlorides) to introduce substituents .
  • Deprotection of the SEM group using CsF and 18-crown-6 in acetonitrile . Example: Synthesis of 7-chloro-6-methyl derivatives involves bromination at the 7-position and methyl group retention via optimized Negishi cross-coupling .

Q. How do substituents at the 6- and 7-positions influence the physicochemical properties of 1H-imidazo[1,2-b]pyrazole derivatives?

Substituents significantly alter logD (lipophilicity) and aqueous solubility:

  • Electron-withdrawing groups (e.g., Cl at 7-position) enhance polarity, reducing logD (e.g., 7-chloro derivatives show logD 1.2 vs. 2.5 for indole analogues) .
  • Methyl groups at the 6-position improve metabolic stability by steric shielding of reactive sites .
  • Benzoyl substituents induce red-shifted absorption (peak at 430 nm) and enhanced photoluminescence due to push-pull electronic effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for 1H-imidazo[1,2-b]pyrazole derivatives, particularly in absorption and emission profiles?

Discrepancies arise from solvent polarity and substituent electronic effects:

  • UV-Vis spectroscopy : Benzoyl-substituted derivatives (e.g., compound 14e) exhibit a second absorption band at 430 nm due to intramolecular charge transfer, which is absent in alkyl-substituted analogues .
  • Photoluminescence : Enhanced emission in polar solvents (e.g., acetonitrile) correlates with stabilization of excited-state dipoles. Use time-resolved fluorescence to distinguish between radiative and non-radiative decay pathways .
  • TD-DFT calculations validate experimental spectra by modeling frontier molecular orbitals and charge-transfer transitions .

Q. How does the 1H-imidazo[1,2-b]pyrazole scaffold compare to indole as a non-classical isostere in drug design, and what bioassays validate its superiority?

Comparative studies show:

  • Solubility : The scaffold reduces logD by 1.3 units (e.g., pruvanserin isostere logD = 1.2 vs. 2.5 for indole), improving aqueous solubility >10-fold .
  • Permeability : Deprotonation at physiological pH (pKa ~7.3) enhances membrane permeability in Caco-2 assays .
  • Bioactivity : In vitro receptor binding assays (e.g., serotonin 5-HT2A) reveal comparable affinity, while metabolic stability (CYP450 oxidation) improves due to reduced aromatic π-system reactivity .

Methodological Recommendations

  • Synthetic Optimization : Use SEM protection to prevent pyrazole ring fragmentation during metalation at the 6-position .
  • Analytical Validation : Combine HPLC with triple-quadrupole MS to detect trace impurities in functionalized derivatives .
  • Biological Testing : Prioritize in vitro CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.